molecular formula C23H15N3O2S2 B2638643 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 361172-91-0

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

Cat. No. B2638643
CAS RN: 361172-91-0
M. Wt: 429.51
InChI Key: DEWVNZDOLBGXAJ-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units . The molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .


Chemical Reactions Analysis

Benzothiazole derivatives have been prepared by the reaction of N-(benzothiazol-2-yl)-2-chloroacetamides with appropriate 4H-[1,2,4]triazol-2-thione .

Mechanism of Action

While the specific mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” is not mentioned in the available data, benzothiazole derivatives have been found to have better inhibition potency against M. tuberculosis .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S2/c27-21(16-10-4-6-12-19(16)28-15-8-2-1-3-9-15)26-23-25-18(14-29-23)22-24-17-11-5-7-13-20(17)30-22/h1-14H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWVNZDOLBGXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide

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